molecular formula C20H16BrClN4OS3 B11965970 N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B11965970
M. Wt: 539.9 g/mol
InChI Key: GINTZFDXWHQEJK-QIJPBRGASA-N
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Description

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide is a complex organic compound that features a combination of bromine, phenyl, chlorobenzyl, and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine to form the hydrazide intermediate.

    Formation of the thiadiazole ring: The hydrazide is then reacted with a thiocarbonyl compound to form the thiadiazole ring.

    Introduction of the bromophenyl group: The thiadiazole intermediate is then reacted with a bromophenyl compound under suitable conditions to introduce the bromophenyl group.

    Final condensation: The final step involves the condensation of the bromophenyl-thiadiazole intermediate with an appropriate aldehyde to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromine or chlorine atoms.

    Substitution: Substituted derivatives with new functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating signaling pathways: Influencing cellular signaling pathways that regulate various physiological functions.

Comparison with Similar Compounds

N’-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different chemical and biological properties.

Properties

Molecular Formula

C20H16BrClN4OS3

Molecular Weight

539.9 g/mol

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H16BrClN4OS3/c21-16(10-14-4-2-1-3-5-14)11-23-24-18(27)13-29-20-26-25-19(30-20)28-12-15-6-8-17(22)9-7-15/h1-11H,12-13H2,(H,24,27)/b16-10-,23-11+

InChI Key

GINTZFDXWHQEJK-QIJPBRGASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)\Br

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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